molecular formula C17H21N5O3S2 B2747574 Methyl 4-(2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 1105220-62-9

Methyl 4-(2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2747574
CAS RN: 1105220-62-9
M. Wt: 407.51
InChI Key: MMWMEXXLWAGHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate” is a complex organic compound. It is related to other compounds such as 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN), which is used in the treatment of schizophrenia and related psychoses .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, a related compound, 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, has a molecular weight of 192.26 and is a solid at room temperature .

Scientific Research Applications

Synthesis and Biological Activities

1,3,4-thiadiazole amide compounds containing piperazine have been synthesized and characterized, demonstrating inhibitory effects against Xanthomonas campestris pv. oryzae, indicating potential applications in agriculture as plant protection agents. Such compounds have also shown certain antiviral activities against tobacco mosaic virus, suggesting their utility in antiviral research (Z. Xia, 2015).

Antihistaminic and Anticholinergic Activities

Compounds incorporating the 1,3,4-thiadiazole moiety and piperazine have been synthesized and evaluated for antihistaminic and anticholinergic activities, indicating their potential in the development of new drugs for treating allergies and related conditions (A. Shafiee et al., 1981).

Insecticidal Applications

Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against Spodoptera littoralis, a common pest affecting cotton crops. This research points to the potential use of such compounds in developing new, more effective insecticides (A. Fadda et al., 2017).

Anticancer Activity

Certain 4-thiazolidinones containing a benzothiazole moiety have been screened for antitumor activities, revealing promising results against a variety of cancer cell lines. This suggests potential applications in cancer research, particularly in the synthesis of new compounds with targeted anticancer properties (D. Havrylyuk et al., 2010).

Molecular Aggregation Studies

The effects of molecular aggregation in compounds incorporating the thiadiazole moiety have been studied, providing insights into the structural properties that influence their behavior in different solvents. This research has implications for the design and synthesis of compounds with specific optical properties (A. Matwijczuk et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and uses. For example, a related compound, 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-[[2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S2/c1-21-7-9-22(10-8-21)16-19-20-17(27-16)26-11-14(23)18-13-5-3-12(4-6-13)15(24)25-2/h3-6H,7-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWMEXXLWAGHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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